KRAS G12D inhibitor 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12D inhibitor 6 is a small molecule designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancers. This mutation results in the substitution of glycine with aspartic acid at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 6 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach is the use of structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route typically involves:
Formation of Core Structure: The core structure of the inhibitor is synthesized using a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of functional groups that enhance binding affinity and specificity to the KRAS G12D mutant.
Final Coupling Reactions: Coupling of the core structure with specific side chains to achieve the desired inhibitor properties.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize efficiency. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
KRAS G12D inhibitor 6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to enhance the inhibitor’s stability and binding affinity.
Reduction: Removal of oxygen atoms to modify the inhibitor’s electronic properties.
Substitution: Replacement of specific atoms or groups to improve the inhibitor’s selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions are intermediates and final inhibitors with enhanced binding affinity, specificity, and stability .
Scientific Research Applications
KRAS G12D inhibitor 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of KRAS inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cancer cell proliferation and survival.
Medicine: Potential therapeutic agent for treating cancers harboring the KRAS G12D mutation.
Industry: Utilized in drug discovery and development programs to identify and optimize new KRAS inhibitors.
Mechanism of Action
KRAS G12D inhibitor 6 exerts its effects by specifically binding to the KRAS G12D mutant protein, thereby preventing its interaction with downstream effector proteins. This inhibition disrupts the KRAS-mediated signaling pathways, including the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to reduced cell proliferation and increased apoptosis . The inhibitor’s binding induces conformational changes in the KRAS protein, stabilizing its inactive form and preventing GTP hydrolysis .
Comparison with Similar Compounds
KRAS G12D inhibitor 6 is unique compared to other KRAS inhibitors due to its high specificity and potency against the G12D mutation. Similar compounds include:
This compound stands out due to its optimized binding affinity, stability, and efficacy in preclinical models .
Properties
Molecular Formula |
C32H37ClN8O2 |
---|---|
Molecular Weight |
601.1 g/mol |
IUPAC Name |
2-[(2S)-1-[(2R)-aziridine-2-carbonyl]-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H37ClN8O2/c1-38-13-4-7-23(38)20-43-32-36-27-19-39(28-9-3-6-21-5-2-8-25(33)29(21)28)14-11-24(27)30(37-32)40-15-16-41(22(18-40)10-12-34)31(42)26-17-35-26/h2-3,5-6,8-9,22-23,26,35H,4,7,10-11,13-20H2,1H3/t22-,23-,26+/m0/s1 |
InChI Key |
CSLYXEVBZNMNDE-JCYRPKCISA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)[C@H]7CN7 |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C7CN7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.